

Spectroscopic Profile of Indan-5-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: Indan-5-carbaldehyde

Cat. No.: B1583184

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This technical guide provides a comprehensive overview of the spectroscopic data for **Indan-5-carbaldehyde**, a key intermediate in various synthetic applications. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting quantitative data in a structured format and outlining general experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ^1H and ^{13}C NMR data for **Indan-5-carbaldehyde**.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **Indan-5-carbaldehyde** provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.95	s	1H	Aldehydic proton (-CHO)
7.70 - 7.60	m	2H	Aromatic protons
7.35	d	1H	Aromatic proton
2.95	t	4H	Benzylic protons (-CH ₂ -)
2.15	p	2H	Aliphatic proton (-CH ₂ -)

s = singlet, d = doublet, t = triplet, m = multiplet, p = pentet

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments within the **Indan-5-carbaldehyde** molecule.

Chemical Shift (δ) ppm	Assignment
192.5	Aldehydic carbon (C=O)
151.0	Aromatic carbon
145.5	Aromatic carbon
135.0	Aromatic carbon
127.0	Aromatic carbon
125.0	Aromatic carbon
124.5	Aromatic carbon
33.0	Benzylic carbon (-CH ₂)
32.5	Benzylic carbon (-CH ₂)
25.5	Aliphatic carbon (-CH ₂)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption peaks for **Indan-5-carbaldehyde** are presented below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960	Medium	C-H stretch (aliphatic)
2860	Medium	C-H stretch (aldehydic)
1695	Strong	C=O stretch (aromatic aldehyde)
1605	Medium	C=C stretch (aromatic)
1425	Medium	C-H bend (aliphatic)
825	Strong	C-H bend (aromatic, para-substituted)

Experimental Protocols

While specific experimental parameters for the provided data are not exhaustively detailed in the source literature, general protocols for obtaining NMR and IR spectra for aromatic aldehydes are well-established.

NMR Spectroscopy Protocol

A general procedure for acquiring NMR spectra of a compound like **Indan-5-carbaldehyde** is as follows:

- **Sample Preparation:** Dissolve 5-10 mg of **Indan-5-carbaldehyde** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is critical and should not have signals that overlap with the analyte peaks.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. The spectrum is then recorded on an NMR spectrometer (e.g., a 400 MHz instrument). For ^{13}C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

IR Spectroscopy Protocol

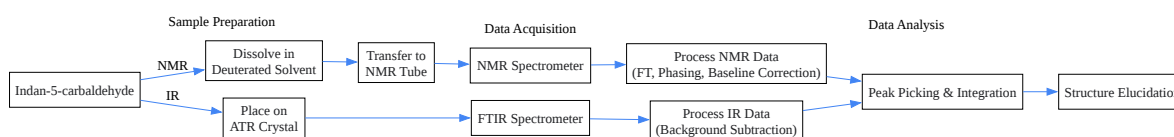
A common method for obtaining the IR spectrum of a neat liquid sample like **Indan-5-carbaldehyde** is using Attenuated Total Reflectance (ATR) FTIR spectroscopy.

- **Instrument Preparation:** Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- **Background Spectrum:** Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the atmosphere.
- **Sample Application:** Place a small drop of **Indan-5-carbaldehyde** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

- **Data Acquisition:** Acquire the IR spectrum. The instrument will measure the absorption of infrared radiation by the sample over a range of wavenumbers (typically 4000-400 cm^{-1}).

Data Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data.



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Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of Indan-5-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583184#spectroscopic-data-of-indan-5-carbaldehyde-nmr-ir\]](https://www.benchchem.com/product/b1583184#spectroscopic-data-of-indan-5-carbaldehyde-nmr-ir)

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